molecular formula C6H5ClN4 B3078810 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1055057-37-8

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3078810
CAS No.: 1055057-37-8
M. Wt: 168.58 g/mol
InChI Key: OZSZTAKPQQPQMF-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo-pyrimidine scaffold with chloro and methyl substituents at positions 7 and 5, respectively.

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-11-5(4)6(7)10-3/h2H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZTAKPQQPQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634959
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055057-37-8
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives is their role as anticancer agents. Research has demonstrated that this compound can act as an inhibitor of various kinases involved in cancer proliferation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Derivatives of this compound have been synthesized to target EGFR, a critical receptor in many cancers. For instance, specific derivatives exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with one compound displaying an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms as well .
  • Cyclin-dependent Kinase (CDK) Inhibition : The pyrazolo[4,3-d]pyrimidine scaffold is also being explored for developing CDK inhibitors. These inhibitors are crucial for regulating cell cycle progression and have potential in treating various cancers by halting uncontrolled cell division .

Immunotherapy Applications

This compound has been identified as a promising agonist for Toll-like receptor 7 (TLR7). This receptor plays a vital role in the immune response and is targeted in immunotherapy strategies:

  • Cancer Treatment : Compounds based on this scaffold have been shown to enhance the immune response against cancer cells when used in combination with other immunotherapy agents. For example, they can be administered alongside anti-PD-1 antibodies to improve treatment efficacy against various cancers, including melanoma and non-small cell lung cancer .
  • Vaccine Adjuvants : The ability of TLR7 agonists to stimulate immune responses makes these compounds suitable candidates for use as adjuvants in vaccines, potentially improving vaccine efficacy by enhancing T-cell activation and antibody production .

Other Therapeutic Applications

Beyond oncology, derivatives of this compound are being investigated for other therapeutic areas:

  • Antimicrobial Properties : Some studies suggest that pyrazolo[4,3-d]pyrimidine compounds may exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have documented the applications of this compound and its derivatives:

StudyApplicationKey Findings
EGFR InhibitionCompound 12b showed IC50 values of 8.21 µM against A549 cells and 0.016 µM against wild-type EGFR.
TLR7 AgonistDemonstrated effectiveness in enhancing immune response when combined with immunotherapy agents.
CDK InhibitorsDevelopment of novel inhibitors targeting CDK2 with potential anticancer properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s pyrazolo[4,3-d]pyrimidine core distinguishes it from closely related analogs:

  • Pyrazolo[4,3-e]triazines : Compounds such as 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine (1) share a similar fused-ring system but replace the pyrimidine ring with a triazine, altering electronic and steric properties .
  • Antiviral Analogs : Acyclovir-mimicking derivatives (e.g., compounds 2–8) feature hydroxyalkyl side chains instead of chloro/methyl groups, enabling interactions with thymidine kinase (TK) .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Substituents Biological Target
Target Compound Pyrazolo[4,3-d]pyrimidine 7-Cl, 5-CH₃ Not reported
Compound 1 Pyrazolo[4,3-e]triazine 3-CH₃, 5-SCH₃ Kinases, TK (theoretical)
CAS 94220-38-9 Pyrazolo[4,3-b]pyridine 7-Cl, 5-CH₃ Not reported
Acyclovir Derivatives Pyrazolo[4,3-e]triazine Hydroxyalkyl side chains Thymidine kinase

Electronic and Reactivity Profiles

Theoretical studies on pyrazolo[4,3-e]triazines reveal:

  • HOMO-LUMO Gaps : Narrow ranges (1.437 kcal/mol) across analogs suggest similar reactivity and stability in physiological conditions .
  • Electrophilicity : N-2-substituted derivatives exhibit higher electrophilicity than N-1 isomers, which may influence binding to biological targets .

Table 2: Physicochemical Properties of Selected Compounds

Compound log Kow Clog P Solubility
Target Compound (predicted) ~2.1 ~1.8 Moderate (organic)
Compound 1 0.85 -0.3 High (aqueous)
Acyclovir Derivatives 0.2–0.5 -1.2 High (aqueous)

Biological Activity

Overview

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry as a scaffold for developing kinase inhibitors, especially targeting cyclin-dependent kinase 2 (CDK2), which is significant in cancer therapy.

The primary mechanism of action for this compound involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structural characteristics enhance its binding affinity and selectivity for CDK2 compared to other similar compounds, making it a valuable candidate in anticancer drug design .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have highlighted its effectiveness against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (lung cancer)0.016CDK2 inhibition
HCT-116 (colon cancer)0.236CDK2 inhibition
MCF-7 (breast cancer)3.79Cell cycle arrest
NCI-H460 (lung cancer)8.55Apoptosis induction

These findings suggest that the compound can effectively inhibit the proliferation of various cancer cells through mechanisms involving apoptosis and cell cycle regulation.

Sigma Receptor Activity

In addition to its anticancer properties, derivatives of pyrazolo[4,3-d]pyrimidine have been identified as sigma receptor ligands. For instance, modifications at specific positions on the pyrazolo ring have led to compounds with potent sigma-1 receptor antagonistic activity, which is associated with analgesic effects in pain models .

Case Studies

  • Study on CDK2 Inhibition : A study demonstrated that this compound effectively inhibited CDK2 with an IC50 value of 0.016 µM against wild-type EGFR and showed activity against mutant forms as well. The study utilized flow cytometry to analyze the resultant apoptosis in treated cancer cells .
  • Antinociceptive Effects : Another research highlighted the compound's ability to act as an antagonist at sigma receptors, providing significant antinociceptive effects in various pain models in mice. This indicates its potential utility beyond oncology into pain management therapies .

Research Applications

The biological activity of this compound has led to its application in several research areas:

  • Medicinal Chemistry : As a scaffold for developing new kinase inhibitors.
  • Chemical Biology : Used in probing biological pathways related to cancer and pain mechanisms.
  • Pharmacology : Investigated for its role in modulating sigma receptors for potential therapeutic applications.

Q & A

Q. How can reaction conditions be optimized for synthesizing 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction temperature, solvent systems, and catalyst selection. For example, heating in a sealed tube at 120–130°C for 2–24 hours in acetonitrile/DMF with K₂CO₃ improves regioselective alkylation at the 2-position . Purification via preparative TLC (e.g., CHCl₃/MeOH, 9:1) or column chromatography enhances purity. Yields can reach 58–70% under these conditions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H NMR in DMSO-d₆ to identify key protons (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 6.20–8.43 ppm) . Complement with elemental analysis (C, H, N) to validate composition . For crystallinity, X-ray diffraction (e.g., monoclinic P21/cP2_1/c system) confirms spatial arrangements, as demonstrated for related pyrazolo-pyrimidines .

Advanced Research Questions

Q. What strategies are effective for regioselective functionalization at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine scaffold?

  • Methodological Answer : Regioselective substitution requires tailored electrophiles and protecting groups. For the 5-position, use furan- or thiophene-based imidate esters under sealed-tube conditions (120°C, 2 hours) . For the 2-position, benzyl chlorides with K₂CO₃ in acetonitrile/DMF selectively alkylate the NH group, as shown by NOESY experiments confirming spatial proximity between CH₂ and H-3 protons .

Q. How can researchers elucidate the kinase inhibitory activity of this compound derivatives?

  • Methodological Answer : Conduct kinase inhibition assays (e.g., EGFR, VEGFR2) using biochemical assays (IC₅₀ determination) . Pair with computational docking (e.g., AutoDock Vina) to model binding to ATP pockets. Validate via QSAR studies correlating substituent effects (e.g., methyl vs. ethyl groups) with activity trends observed in analogs .

Q. How should discrepancies in biological activity data between similar pyrazolo[4,3-d]pyrimidine derivatives be resolved?

  • Methodological Answer : Address contradictions by standardizing assay protocols (e.g., cell line consistency, ATP concentrations). Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics. Re-evaluate substituent electronic effects via Hammett plots; for example, electron-withdrawing groups at the 5-position may enhance kinase affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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